REACTION_CXSMILES
|
FC(F)C(O)=O.[F:7][CH:8]([F:19])[C:9]([NH:11][NH:12][C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1)=O.N>>[F:7][CH:8]([F:19])[C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[CH:18][C:13]2=[N:12][N:11]=1 |f:0.1|
|
Name
|
2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F.FC(C(=O)NNC1=NC=CN=C1)F
|
Name
|
polyphosphoric acid
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 140° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
was added dropwise until the pH of the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 30 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
added with activated carbon
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1C=CN=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |